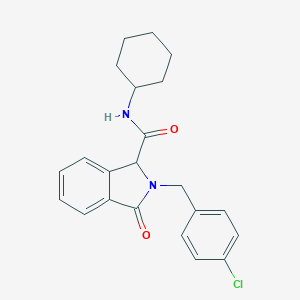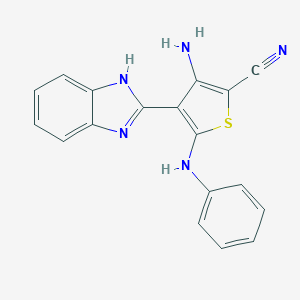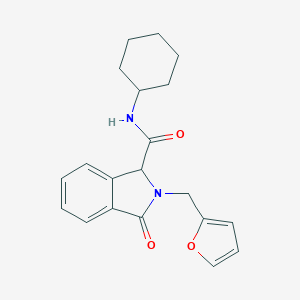
2-(4-chlorobenzyl)-N-cyclohexyl-3-oxo-1-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzyl)-N-cyclohexyl-3-oxo-1-isoindolinecarboxamide, commonly known as CCMI, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. CCMI is a member of the isoindoline family of compounds and is a derivative of the well-known drug thalidomide.
科学研究应用
CCMI has been shown to have potential applications in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, CCMI has been shown to inhibit the growth of various cancer cell lines, including pancreatic cancer and multiple myeloma. CCMI has also been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases. In neuroscience, CCMI has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of CCMI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CCMI has been shown to inhibit the activity of TNF-α, a cytokine that plays a role in inflammation and the immune response. CCMI has also been shown to inhibit the activity of IKKβ, a protein kinase that plays a role in the NF-κB signaling pathway. Inhibition of these pathways could explain the immunomodulatory and anti-inflammatory effects of CCMI.
Biochemical and Physiological Effects
CCMI has been shown to have various biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and anti-tumor effects. CCMI has been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. CCMI has also been shown to inhibit the proliferation of various cancer cell lines, including pancreatic cancer and multiple myeloma. In addition, CCMI has been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of CCMI is its relatively simple synthesis method, which makes it easily accessible for researchers. CCMI also has a broad range of potential applications in various scientific fields, which makes it a versatile compound for research. However, one limitation of CCMI is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on CCMI. One area of research could be the development of more efficient synthesis methods for CCMI, which could increase the yield and reduce the cost of the compound. Another area of research could be the investigation of the mechanism of action of CCMI, which could provide insights into its potential applications in various scientific fields. Additionally, further research could be conducted to explore the potential use of CCMI in the treatment of neurodegenerative diseases and autoimmune diseases.
合成方法
The synthesis of CCMI involves the reaction of 4-chlorobenzyl chloride with cyclohexylamine to form 2-(4-chlorobenzyl)-N-cyclohexylacetamide. This intermediate is then reacted with phthalic anhydride to form the final product, CCMI. The synthesis of CCMI has been reported in various research papers, and the yield of the final product is typically around 50-60%.
属性
分子式 |
C22H23ClN2O2 |
|---|---|
分子量 |
382.9 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methyl]-N-cyclohexyl-3-oxo-1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C22H23ClN2O2/c23-16-12-10-15(11-13-16)14-25-20(18-8-4-5-9-19(18)22(25)27)21(26)24-17-6-2-1-3-7-17/h4-5,8-13,17,20H,1-3,6-7,14H2,(H,24,26) |
InChI 键 |
ROKXUFMACKOTAE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl |
规范 SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B292905.png)
![4-[(4-allyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B292906.png)
![N-allyl-N'-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)thiourea](/img/structure/B292907.png)
![methyl 2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292910.png)
![2,3-Dihydro-2-benzylidene-3-oxo-5-(3-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B292911.png)
![1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292913.png)
![N'-[(1,4-diphenyl-1H-pyrazol-3-yl)methylene]isonicotinohydrazide](/img/structure/B292914.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292915.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292916.png)
![1-(4-Bromophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292917.png)

methanone](/img/structure/B292920.png)
![N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292925.png)
